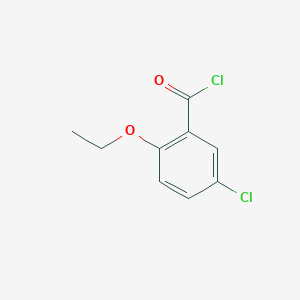
5-Chloro-2-ethoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-ethoxybenzoyl chloride is a chemical compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.07 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H8Cl2O2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms.Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
5-Chloro-2-ethoxybenzoyl chloride is utilized in the synthesis of complex organic compounds. For instance, it is involved in the synthesis of derivatives such as 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, showcasing its utility in creating structurally diverse organic molecules with potential antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).
Transformation in Chemical Reactions
In chemical transformations, this compound plays a role in reactions leading to the production of alkyl chlorides. An example of such transformation is seen in the synthesis of 2-chlorobenzoxazolium salt, which reacts with alcohols to produce corresponding alkyl chlorides, demonstrating the versatility of this compound in various organic synthesis processes (Mukaiyama, Shoda, & Watanabe, 1977).
Environmental Degradation Studies
In environmental studies, derivatives of this compound, such as 5-chlorosalicylate, have been analyzed for their degradation by specific bacteria. This research provides insights into the environmental impact and breakdown of chlorinated organic compounds (Crawford, Olson, & Frick, 1979).
Material Science and Photovoltaic Applications
In the field of material science, derivatives of this compound are studied for their potential use in photovoltaic devices. The research focuses on the creation of solution-processable graphene linked to aromatic compounds, which could significantly enhance the performance of organic bulk heterojunction photovoltaic devices (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).
Propriétés
IUPAC Name |
5-chloro-2-ethoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXINAIGLJUMHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753471.png)
![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)
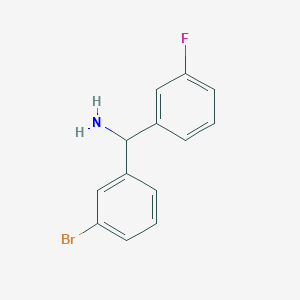
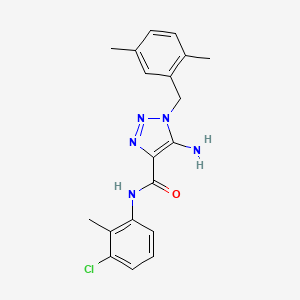
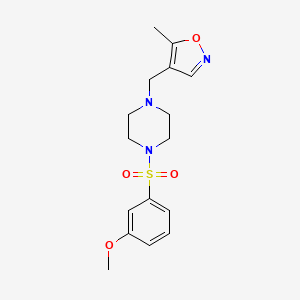
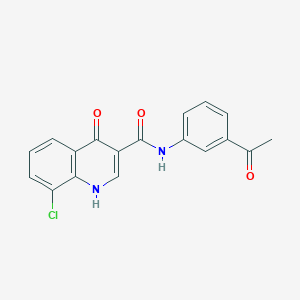
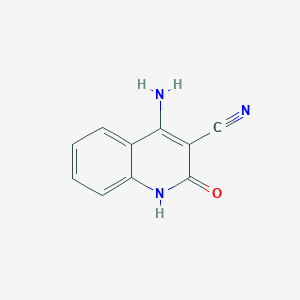
![8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2753486.png)

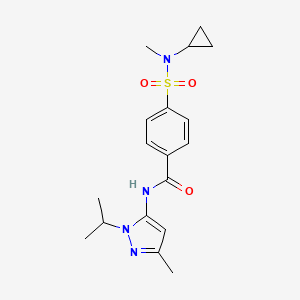
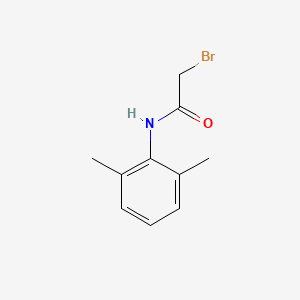

![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)
